molecular formula C18H16FNO2 B5008549 1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione

1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione

Cat. No. B5008549
M. Wt: 297.3 g/mol
InChI Key: BOBOANHIZQRZFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as fluoromethylphenidate (FMPH), is a novel psychoactive substance that has gained popularity among recreational drug users. FMPH is a derivative of methylphenidate, a central nervous system (CNS) stimulant that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMPH has a similar chemical structure to methylphenidate but has a fluorine atom attached to its phenyl ring, which makes it more potent and longer-lasting than methylphenidate. In recent years, there has been a growing interest in FMPH among researchers due to its potential therapeutic applications and its unique pharmacological profile.

Mechanism of Action

The exact mechanism of action of FMPH is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, which can lead to increased alertness, concentration, and mood. FMPH has also been shown to have some affinity for the serotonin transporter, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects
FMPH has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in brain activity, such as increased activity in the prefrontal cortex and decreased activity in the default mode network. These effects are similar to those seen with other CNS stimulants, such as methylphenidate and amphetamines.

Advantages and Limitations for Lab Experiments

One advantage of using FMPH in laboratory experiments is its potency and long duration of action, which can allow for more precise and prolonged manipulation of neurotransmitter levels in the brain. However, there are also limitations to its use, such as the potential for toxicity and the lack of long-term safety data. Additionally, FMPH is a novel psychoactive substance, which means that there is limited information available on its pharmacological properties and potential side effects.

Future Directions

There are several potential future directions for research on FMPH, including its use as a treatment for ADHD and other psychiatric disorders. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for abuse and addiction. Additionally, research on the pharmacological properties of FMPH may lead to the development of new CNS stimulants with improved therapeutic profiles.

Synthesis Methods

The synthesis of FMPH involves the reaction of 4-fluorobenzaldehyde with 4-methylphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then cyclized with phosgene to form FMPH. This synthesis method has been described in several research papers and is considered to be a reliable and efficient way of producing FMPH in the laboratory.

Scientific Research Applications

FMPH has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications and its pharmacological properties. One area of interest is its use as a treatment for ADHD, as it has been shown to have similar effects to methylphenidate but with a longer duration of action. FMPH has also been studied for its potential use as a cognitive enhancer, with some research suggesting that it may improve memory and attention in healthy individuals.

properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-12-2-4-13(5-3-12)10-14-11-17(21)20(18(14)22)16-8-6-15(19)7-9-16/h2-9,14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBOANHIZQRZFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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